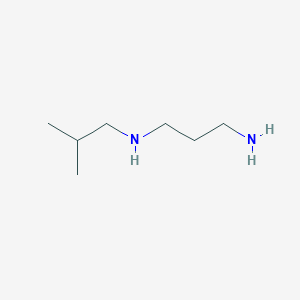![molecular formula C20H36Br2O7 B13995342 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate CAS No. 81511-55-9](/img/structure/B13995342.png)
4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate is a complex organic compound with the molecular formula C20H36Br2O7 . It is characterized by the presence of bromine atoms and multiple ether linkages, making it a compound of interest in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The synthetic route often includes:
Preparation of Intermediates: The initial step involves the preparation of 3-bromopropoxy and butan-2-yl intermediates.
Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by catalysts such as palladium or other transition metals.
Final Assembly: The final step involves the assembly of the compound through esterification or etherification reactions under controlled conditions.
Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processing techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Hydrolysis: Under acidic or basic conditions, the ester linkages can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ether linkages play a crucial role in its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate include other brominated ethers and esters. These compounds share similar structural features but may differ in their specific functional groups or chain lengths. Some examples include:
- 4-(3-Bromopropoxy)butan-2-yl acetate
- 3-(2-Bromopropoxy)propanoic acid
- 2-(3-Bromopropoxy)ethanol
The uniqueness of this compound lies in its specific combination of bromine atoms and ether linkages, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
81511-55-9 |
|---|---|
Formule moléculaire |
C20H36Br2O7 |
Poids moléculaire |
548.3 g/mol |
Nom IUPAC |
4-(3-bromopropoxy)butan-2-yl 3-[3-[4-(3-bromopropoxy)butan-2-yloxy]-3-oxopropoxy]propanoate |
InChI |
InChI=1S/C20H36Br2O7/c1-17(5-13-25-11-3-9-21)28-19(23)7-15-27-16-8-20(24)29-18(2)6-14-26-12-4-10-22/h17-18H,3-16H2,1-2H3 |
Clé InChI |
TVANCNFIJAVMIF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOCCCBr)OC(=O)CCOCCC(=O)OC(C)CCOCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine](/img/structure/B13995277.png)

![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13995284.png)
![N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B13995294.png)

![1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione](/img/structure/B13995308.png)
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)



![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)


